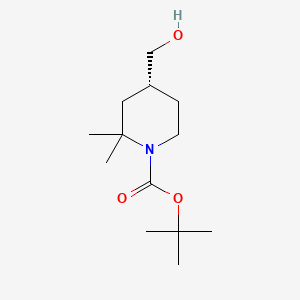

tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate

描述

tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a piperidine derivative featuring a stereospecific hydroxymethyl group at the 4R position, two methyl groups at the 2,2-positions, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions . This compound is often utilized as a chiral building block in pharmaceuticals and agrochemicals due to its modular structure and stereochemical control .

属性

分子式 |

C13H25NO3 |

|---|---|

分子量 |

243.34 g/mol |

IUPAC 名称 |

tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-6-10(9-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3/t10-/m1/s1 |

InChI 键 |

PLCXFFSINOVROL-SNVBAGLBSA-N |

手性 SMILES |

CC1(C[C@@H](CCN1C(=O)OC(C)(C)C)CO)C |

规范 SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)CO)C |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the piperidine ring with stereochemical control at the 4-position.

- Introduction of the hydroxymethyl group at C-4.

- Protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group.

- Installation of 2,2-dimethyl substitution on the piperidine ring to stabilize the conformation.

Oxidation-Based Preparation via Polymer-Supported TEMPO Catalysis

A notable preparation method involves the oxidation of a precursor, tert-butyl 2-(4R,6S)-6-methylol-2,2-dimethyl-1,3-dioxane-4-yl)acetate, using polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst. This method is described in Chinese patent CN103502234A and is summarized as follows:

- Step 1: Dissolve the starting material (2-(4R,6S)-6-methylol-2,2-dimethyl-1,3-dioxane-4-yl) tert-butyl acetate) in a reaction solvent and add a base.

- Step 2: Add a secondary oxidant gradually to the mixture.

- Step 3: Introduce polymer-supported TEMPO catalyst dropwise into the reaction mixture and stir at a controlled temperature (-20 to -5 °C, preferably -15 to -5 °C).

- Outcome: The oxidation converts the methylol group to an aldehyde, yielding tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate with high purity (>97% by GC analysis).

- Recovery: The product can be isolated by standard solid-state recovery methods and recrystallized from normal heptane for further purification.

This method offers advantages such as mild reaction conditions, high purity product, and facile catalyst removal due to polymer support.

Alkylation of N-Boc-4-piperidinemethanol

Another synthetic approach involves the alkylation of N-Boc-4-piperidinemethanol with halogenated aromatic compounds under basic conditions:

- Reactants: N-Boc-4-piperidinemethanol (860 mg, 4.0 mmol) and 2-bromo-4-chloro-5-nitropyridine (949 mg, 4.0 mmol).

- Base: 60% sodium hydride suspension (160 mg, 4.0 mmol) in dimethylformamide (DMF).

- Procedure: The N-Boc-4-piperidinemethanol is added to the sodium hydride suspension at room temperature, stirred for 20 minutes, then the halogenated pyridine is added in one portion.

- Reaction: Stirred overnight at room temperature.

- Work-up: The reaction mixture is diluted with ether, washed with water, extracted, dried, and concentrated.

- Purification: Silica gel column chromatography using 20% ethyl acetate in hexane yields tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate as a pale yellow oil solidifying on standing.

- Yield: 62%.

- Characterization: 1H NMR and LCMS confirm the structure.

This method is useful for introducing aromatic substituents via nucleophilic substitution on the hydroxymethyl group.

Base-Promoted Alkylation Using Potassium tert-Butoxide in DMSO

A third method involves the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with electrophilic aromatic esters under strong basic conditions:

- Reactants: tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 46.3 mmol) and tert-butyl 5-chloro-2,4-difluorobenzoate (12.6 g, 50.9 mmol).

- Base: Potassium tert-butoxide (6.2 g, 55.6 mmol).

- Solvent: Dimethyl sulfoxide (DMSO, 200 mL).

- Conditions: Stirred at 20 °C for 1 hour under inert atmosphere.

- Work-up: Dilution with water, extraction with ethyl acetate, washing, drying, filtration, and concentration.

- Purification: Silica gel column chromatography (petroleum ether/ethyl acetate gradient) to isolate the target compound.

- Yield: 60%.

- Characterization: LCMS analysis shows m/z consistent with expected product.

This approach facilitates the formation of ether linkages on the hydroxymethyl group via nucleophilic aromatic substitution.

Data Table Summarizing Preparation Methods

Research Discoveries and Analysis

- The polymer-supported TEMPO oxidation method offers a highly efficient and selective route to key intermediates related to this compound, enabling high purity and ease of catalyst removal, which is advantageous for scale-up and pharmaceutical applications.

- Alkylation reactions under basic conditions (NaH or potassium tert-butoxide) allow for functionalization of the hydroxymethyl group, expanding the compound's utility in medicinal chemistry for the synthesis of derivatives with potential biological activity.

- The stereochemical integrity at the 4R position is maintained through these synthetic routes, which is critical for the compound’s bioactivity.

- The synthetic accessibility score of 2.12 (on a scale where lower values indicate easier synthesis) suggests moderate synthetic complexity, consistent with the multi-step procedures reported.

化学反应分析

Types of Reactions

tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to remove the tert-butyl group, yielding a primary amine.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

科学研究应用

tert-Butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various compounds.

作用机制

The mechanism of action of tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Piperidine Ring

tert-Butyl 4-(2-Hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0)

- Structure : A hydroxyethyl group replaces the hydroxymethyl at position 4, with an additional methyl group at the same position.

- Comparison: The longer hydroxyethyl chain increases hydrophilicity and flexibility compared to the hydroxymethyl group.

- Applications : Suitable for applications requiring extended hydrogen-bonding networks, such as polymer precursors or solubility enhancers.

tert-Butyl 3-(2-Hydroxyethyl)piperidine-1-carboxylate (CAS 146667-84-7)

- Structure : Hydroxyethyl group at position 3 instead of 4.

- Comparison: The shift in substituent position alters the molecule’s dipole moment and hydrogen-bonding geometry.

- Applications : Used in intermediates for bioactive molecules where spatial orientation of the hydroxyl group is critical.

tert-Butyl 4-(4-(Hydroxymethyl)phenyl)piperidine-1-carboxylate

Stereochemical and Electronic Modifications

(3S,4R)-tert-Butyl 4-(4-Fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

- Structure : Hydroxymethyl at position 3 and a fluorinated aromatic group at position 4.

- Comparison : The 3S-hydroxymethyl configuration creates a distinct chiral environment, while the electron-withdrawing fluorine and methoxycarbonyl groups enhance metabolic stability by reducing oxidative degradation .

- Applications : Prominent in kinase inhibitor research (e.g., CDK9 inhibitors) where electronic effects modulate target affinity .

tert-Butyl (2S,4R)-4-Fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1174020-49-5)

- Structure : Pyrrolidine ring (5-membered) with fluorination at position 4 and hydroxymethyl at position 2.

- Comparison : The smaller pyrrolidine ring increases ring strain but enhances conformational rigidity. Fluorination introduces polarity and hydrogen-bond acceptor properties, contrasting with the target compound’s aliphatic hydroxymethyl .

- Applications : Valuable in peptide mimetics where rigid, fluorinated structures improve bioavailability .

Functional Group Replacements

tert-Butyl 4-(4-Methylpentyl)piperidine-1-carboxylate (3b)

- Structure : A hydrophobic 4-methylpentyl chain replaces the hydroxymethyl group.

- Comparison : The alkyl chain significantly increases logP (lipophilicity), enhancing blood-brain barrier penetration but reducing aqueous solubility. The absence of polar groups limits hydrogen-bonding interactions .

- Applications : Useful in central nervous system (CNS) drug candidates requiring lipophilic character .

tert-Butyl 4-((2-Chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Structure : Pyrimidine-oxy substituent at position 4.

- Comparison : The heteroaromatic group introduces strong electron-withdrawing effects and planar geometry, favoring π-stacking interactions. The chloro and methyl groups enhance steric and electronic diversity .

- Applications : Key intermediate in antiviral or anticancer agents targeting nucleotide-binding proteins .

Physicochemical Properties

| Property | Target Compound | 4-(2-Hydroxyethyl)-4-methyl Analog | 4-(Hydroxymethyl)phenyl Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | ~245 | ~259 | ~305 |

| logP | ~1.5 (estimated) | ~1.2 | ~2.8 |

| Hydrogen Bond Donors | 1 (hydroxymethyl) | 1 (hydroxyethyl) | 1 (hydroxymethyl) |

| TPSA (Ų) | ~50 | ~60 | ~70 |

生物活性

Tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate (CAS Number: 2840773-15-9) is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interaction with various biological targets.

1. Anticancer Properties

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. The compound has shown promising results in inducing apoptosis in cancer cell lines. For instance, research indicates that derivatives of piperidine can enhance cytotoxicity in tumor models such as FaDu hypopharyngeal cells, outperforming traditional chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bleomycin | FaDu | 10 | DNA damage |

| This compound | FaDu | 5 | Apoptosis induction |

2. Neuroprotective Effects

The compound's structural attributes suggest it may interact with neurotransmitter systems. Some piperidine derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer’s . The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function.

Case Study: Cholinesterase Inhibition

In a comparative study, a series of piperidine derivatives were evaluated for their AChE and BuChE inhibitory activities. This compound exhibited a significant inhibition profile, indicating its potential as a therapeutic agent for Alzheimer's disease .

3. Anti-inflammatory Properties

Piperidine derivatives have also been noted for their anti-inflammatory effects. The compound may exert its activity through modulation of inflammatory pathways, which are critical in various chronic diseases. The presence of hydroxymethyl groups enhances the compound's ability to engage with inflammatory mediators .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The piperidine ring and the presence of hydroxymethyl groups are crucial for its interaction with biological targets.

Table 2: Structure-Activity Relationship Insights

| Structural Feature | Biological Activity |

|---|---|

| Piperidine Ring | Enhances binding affinity to receptors |

| Hydroxymethyl Group | Increases solubility and bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。